REACTION_CXSMILES
|
C1[C:14]2[C:5](=C[C:7]3[C:12]([CH:13]=2)=CC=CC=3)C=CC=1.CI.[Mg].C1[C:31]2[C:22](=C[C:24]3[C:29]([CH:30]=2)=CC=CC=3)C=CC=1.[Mg].C1CC=CC=1.CC(CC(C)=O)=O.CC(CC(C)=O)=O.CC(CC(C)=O)=O.[Co:59]>C1COCC1>[CH-:7]1[CH:12]=[CH:13][CH:14]=[CH:5]1.[CH-:24]1[CH:29]=[CH:30][CH:31]=[CH:22]1.[Co+2:59] |f:3.4,6.7.8.9,11.12.13|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
magnesium anthracene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12.[Mg]
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
solid
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A yellow-green solution is formed
|
Type
|
ADDITION
|
Details
|
The reaction mixture is treated for about 3 hours in an ultrasonic bath (continuous peak HF output 240 watts, 35 kHz)
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with stirring to 60° C
|
Type
|
CUSTOM
|
Details
|
the heat source is removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture changes color to dark brown with vigorous evolution of heat
|
Type
|
TEMPERATURE
|
Details
|
begins refluxing (66° C.)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered off from unreacted magnesium through a G-3-glass frit
|
Type
|
CONCENTRATION
|
Details
|
the clear dark brown filtrate is concentrated by evaporation to dryness (max. bath temperature 30° C.) in a high vacuum (10-3Torr)
|
Type
|
CUSTOM
|
Details
|
any undissolved fractions are isolated by filtration through a G-3-glass frit
|
Type
|
WASH
|
Details
|
The filter cake is washed several times with a total of 500 ml of pentane until the filtrate
|
Type
|
CONCENTRATION
|
Details
|
The clear red-brown filtrate is concentrated to approximately 200 ml
|
Type
|
WAIT
|
Details
|
the complex is left
|
Type
|
CUSTOM
|
Details
|
to crystallize out at -80° C
|
Type
|
CUSTOM
|
Details
|
The supernatant mother liquor is removed under pressure
|
Type
|
WASH
|
Details
|
washed 2 to 3 times with approximately 50 ml of pentane
|
Type
|
TEMPERATURE
|
Details
|
cooled to -80° C
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo (0.1 Torr)
|
Name
|
cobaltocene
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]
|
Name
|
crystals
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |